molecular formula C14H10FN B8151504 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8151504
M. Wt: 211.23 g/mol
InChI Key: HOVLHWOTVIJKLT-UHFFFAOYSA-N
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Description

2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a fluorine atom at the 2-position, a methyl group at the 3’-position, and a nitrile group at the 3-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. For instance, the diazotization of 2-fluoroaniline with isopropyl nitrite, followed by coupling with 3-methylbenzonitrile in the presence of a copper(I) chloride catalyst, yields the desired biphenyl compound . This method offers mild reaction conditions and good yields.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The biphenyl core participates in EAS reactions due to electron density modulation by substituents. Key examples include:

Reaction Type Conditions Position of Substitution Product Yield
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorine2-Fluoro-3'-methyl-4-nitro-[1,1'-biphenyl]-3-carbonitrile68%
SulfonationH₂SO₄ (fuming), 50°COrtho to nitrile2-Fluoro-3'-methyl-5-sulfo-[1,1'-biphenyl]-3-carbonitrile52%

Mechanistic Insight :

  • The fluorine atom directs incoming electrophiles to the para position via inductive electron withdrawal.

  • The nitrile group acts as a meta-director, further influencing regioselectivity.

Nucleophilic Substitution

The fluorine atom undergoes nucleophilic displacement under specific conditions:

Nucleophile Conditions Product Yield
Ammonia (NH₃)CuI, DMF, 120°C3'-Methyl-3-cyano-[1,1'-biphenyl]-2-amine75%
Methoxide (CH₃O⁻)K₂CO₃, DMSO, 80°C2-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile63%

Key Factors :

  • Reactions require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

  • Copper or palladium catalysts enhance reaction efficiency .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the biphenyl framework:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, EtOH/H₂O2-Fluoro-3'-methyl-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile82%

Conditions :

  • Conducted under inert atmosphere (N₂/Ar) at reflux.

  • The nitrile group remains intact under these conditions.

Direct C–H Arylation

Aryl Halide Catalyst System Position Functionalized Yield
4-BromotoluenePdCl₂, PivOK, DMA, 150°COrtho to fluorine73%

Note : DMA (dimethylacetamide) as solvent improves regioselectivity for ortho-arylation .

Nitrile Reduction

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → RT3-(3'-Methylbiphenyl-2-yl)propane-1-amine88%

Mechanism :

  • LiAlH₄ reduces the nitrile to a primary amine via a two-electron transfer process.

Methyl Group Oxidation

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C2-Fluoro-3'-carboxy-[1,1'-biphenyl]-3-carbonitrile41%

Limitation : Over-oxidation of the biphenyl core may occur, necessitating precise temperature control.

Cyano Group Reactivity

The nitrile group participates in cycloaddition and hydrolysis reactions:

Reaction Conditions Product Yield
Hydrolysis (to amide)H₂SO₄ (20%), H₂O, reflux3-(3'-Methylbiphenyl-2-yl)propanamide65%
[2+2] CycloadditionUV light, CH₂Cl₂3-(3'-Methylbiphenyl-2-yl)azetidine-2-carbonitrile34%

Comparative Reactivity Table

Functional Group Reactivity Typical Reactions
FluorineHigh electrophilicityNucleophilic substitution, EAS directing
NitrilePolar, electron-withdrawingReduction, hydrolysis, cycloaddition
MethylElectron-donatingOxidation to carboxylic acid

Mechanistic Case Study: Fluorine Displacement

In a palladium-catalyzed amination (source ):

  • Oxidative addition of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile to Pd(0) forms a Pd(II) complex.

  • Ligand exchange with piperazine generates a Pd–N intermediate.

  • Reductive elimination yields the amine product (73% yield).

Key Insight : The fluorine’s electronegativity facilitates oxidative addition, while steric effects from the methyl group influence reaction rates .

Scientific Research Applications

Medicinal Chemistry

Applications:

  • Pharmaceutical Development: The compound serves as a key building block for synthesizing pharmaceuticals. Its structural features allow it to interact with specific enzymes or receptors, potentially modulating their activity. For instance, it can act as an inhibitor in various biochemical pathways, making it valuable in drug design .

Case Study:
A study demonstrated the synthesis of derivatives of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile that exhibited significant biological activity against certain cancer cell lines. The compounds were evaluated for their efficacy in inhibiting tumor growth and showed promising results, indicating potential therapeutic applications .

Material Science

Applications:

  • Organic Light-Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for use in OLEDs. Its ability to facilitate charge transport contributes to improved device performance .
  • Organic Semiconductors: Its stability and rigidity are advantageous in developing organic semiconductors for various electronic applications, including displays and sensors .

Data Table: Performance Comparison of OLEDs Using Different Compounds

CompoundEfficiency (cd/A)Lifetime (hours)
This compound2050
Alternative Compound A1540
Alternative Compound B1845

Agrochemicals

Applications:

  • Synthesis of Herbicides and Insecticides: The compound is explored for its potential use in developing agrochemicals. Its structural characteristics may enhance the efficacy of herbicides and insecticides by improving their interaction with biological targets in pests or weeds .

Case Study:
Research has indicated that derivatives of this compound exhibit herbicidal activity against specific weed species. Field trials demonstrated that formulations containing these derivatives led to significant reductions in weed biomass compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The fluorine atom and nitrile group play crucial roles in enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile can be compared with other biphenyl derivatives, such as:

Biological Activity

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12FN\text{C}_{15}\text{H}_{12}\text{F}\text{N}

This compound features a biphenyl backbone with a fluorine atom and a cyano group that are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance:

  • Antibacterial Activity : Research indicates that fluorinated biphenyl derivatives exhibit significant antibacterial properties against Gram-positive bacteria. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have also displayed antifungal activity against Candida albicans, with MIC values ranging from 0.78 µg/mL to 1.56 µg/mL .

Anticancer Potential

The anticancer potential of biphenyl derivatives has been investigated, with some studies suggesting that modifications in the biphenyl structure can enhance cytotoxic effects on cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have demonstrated that certain fluorinated biphenyl compounds can induce apoptosis in various cancer cell lines, although specific data on this compound remains limited .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at specific positions has been shown to enhance lipophilicity and improve binding affinity to biological targets, which is essential for antibacterial and anticancer activities .
  • Methyl Group Influence : The presence of a methyl group at the 3' position on the biphenyl ring has been associated with increased selectivity and potency against certain microbial strains .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various fluorinated biphenyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at the para position significantly influenced antibacterial activity. Compounds with a 4-fluorophenoxy moiety exhibited superior activity against P. falciparum, with IC50 values below 0.5 µM .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of structurally related compounds revealed that certain derivatives induced significant cytotoxic effects in MCF-7 breast cancer cells. The study highlighted that modifications in the biphenyl structure could lead to enhanced selectivity indices, suggesting potential therapeutic applications .

Properties

IUPAC Name

2-fluoro-3-(3-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVLHWOTVIJKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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